molecular formula C10H13F3N4O4 B2971369 Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate CAS No. 2226183-02-2

Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate

Cat. No.: B2971369
CAS No.: 2226183-02-2
M. Wt: 310.233
InChI Key: UBUWQZYGMVYCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate: . This compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, and a tert-butyl carbamate group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine as the core structure.

  • Reaction Steps: The amine group is then reacted with tert-butyl chloroformate under controlled conditions to form the carbamate derivative.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to different chemical properties.

  • Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides and bases are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoroethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

  • Tert-butyl N-[2-(trifluoroethyl)pyrazol-3-yl]carbamate: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine: The parent amine without the carbamate group, used in different synthetic routes.

Uniqueness: The presence of both the nitro and trifluoroethyl groups in this compound provides unique chemical and biological properties compared to similar compounds.

Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate , highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-7(17(19)20)15-16(6)5-10(11,12)13/h4H,5H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUWQZYGMVYCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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